Lacto-N-difucohexaose II: A Technical Guide to Structure and Function
Lacto-N-difucohexaose II: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose II (LNDFH II) is a complex neutral human milk oligosaccharide (HMO) that plays a significant role in infant health and development. As a member of the fucosylated oligosaccharide family, LNDFH II is gaining increasing attention for its potential therapeutic applications, primarily due to its anti-pathogenic and immunomodulatory properties. This technical guide provides a comprehensive overview of the structure and function of LNDFH II, including detailed experimental protocols and an exploration of its mechanisms of action.
Structure of Lacto-N-difucohexaose II
Lacto-N-difucohexaose II is a neutral hexasaccharide, meaning it is composed of six sugar units and carries no net electrical charge.[1] Its fundamental structure is built upon a type 1 (Galβ1-3GlcNAc) core.[2] The systematic name for LNDFH II is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. This nomenclature precisely describes the arrangement and linkages of the monosaccharide units.
The constituent monosaccharides of LNDFH II are:
-
D-Glucose (Glc)
-
D-Galactose (Gal)
-
N-Acetylglucosamine (GlcNAc)
-
L-Fucose (Fuc) (two units)
These units are linked in a specific sequence and orientation, which is crucial for its biological activity. The presence of two fucose residues, one linked α1-4 to GlcNAc and the other α1-3 to Glc, is a defining characteristic of this molecule.
| Property | Value | Source |
| Molecular Formula | C38H65NO29 | [3] |
| Molecular Weight | 999.9 g/mol | [3] |
| Core Structure | Type 1 (Galβ1-3GlcNAc) | [2] |
| Systematic Name | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc | [2] |
Biological Functions of Lacto-N-difucohexaose II
The biological functions of LNDFH II are multifaceted, primarily revolving around its ability to modulate the gut microbiome and the host immune system. These functions are largely attributed to its specific fucosylated structure.
Anti-Adhesive and Anti-Infective Properties
A key function of LNDFH II and other fucosylated HMOs is their ability to act as soluble decoy receptors.[4] Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. LNDFH II can mimic these host cell surface glycans.[5] By binding to the pathogen's adhesins, LNDFH II competitively inhibits the pathogen from attaching to the intestinal wall, thereby preventing colonization and subsequent infection.[4]
This mechanism has been particularly suggested for enteric pathogens. For instance, observational studies have shown that the presence of fucosylated oligosaccharides in breast milk is associated with a lower incidence of diarrhea caused by pathogens like Campylobacter and calicivirus.[5] While direct quantitative data for LNDFH II is still emerging, the principle of competitive inhibition is a well-accepted mechanism for fucosylated HMOs.
Immunomodulation
Fucosylated HMOs, including LNDFH II, are known to have immunomodulatory effects.[6] They can directly interact with immune cells and modulate their activity, contributing to a balanced immune response in the infant gut.
While specific signaling pathways for LNDFH II are yet to be fully elucidated, studies on other fucosylated HMOs like 2'-fucosyllactose (2'-FL) provide valuable insights. 2'-FL has been shown to modulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7] This pathway is a critical component of the innate immune system, responsible for recognizing microbial products and triggering inflammatory responses. By modulating this pathway, fucosylated HMOs can help to dampen excessive inflammation while still allowing for an effective immune response against pathogens.
It is hypothesized that LNDFH II may exert its immunomodulatory effects through similar mechanisms, interacting with pattern recognition receptors on immune cells to influence cytokine production and immune cell differentiation.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the functions of fucosylated oligosaccharides like LNDFH II.
Pathogen Adhesion Assay
This assay is used to determine the ability of LNDFH II to inhibit the binding of pathogens to intestinal epithelial cells.
Cell Culture:
-
Human intestinal epithelial cell lines, such as Caco-2 or HT-29, are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in multi-well plates and grown until they form a monolayer.
Adhesion Experiment:
-
The pathogen of interest (e.g., fluorescently labeled Campylobacter jejuni) is pre-incubated with varying concentrations of LNDFH II or a control substance for 1 hour at 37°C.
-
The cell monolayers are washed with phosphate-buffered saline (PBS).
-
The pre-incubated pathogen-oligosaccharide mixture is added to the cell monolayers and incubated for a defined period (e.g., 1-2 hours) to allow for adhesion.
-
Unbound pathogens are removed by washing the monolayers multiple times with PBS.
-
The cells are then lysed to release the adhered bacteria.
-
The number of adhered bacteria is quantified, typically by plating the lysate on selective agar and counting colony-forming units (CFUs), or by measuring the fluorescence of the labeled bacteria.
Data Analysis: The percentage of inhibition is calculated by comparing the number of adhered bacteria in the presence of LNDFH II to the number in the control group.
Immunomodulation Assay (Cytokine Profiling)
This assay assesses the effect of LNDFH II on the production of cytokines by immune cells in response to an inflammatory stimulus.
Cell Culture:
-
Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1), are cultured in appropriate media.
-
Cells are seeded in multi-well plates.
Experiment:
-
The cells are pre-treated with various concentrations of LNDFH II or a control for a specified time (e.g., 2 hours).
-
An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the cell cultures to induce an inflammatory response.
-
The cells are incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected.
Cytokine Quantification:
-
The concentrations of various pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) in the supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
Data Analysis: The levels of cytokines produced in the presence of LNDFH II are compared to those in the control (LPS stimulation alone) to determine the immunomodulatory effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of Lacto-N-difucohexaose II.
References
- 1. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 3. Lacto-N-difucohexaose II | C38H65NO29 | CID 124919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human milk oligosaccharide 2'-fucosyllactose attenuates β-lactoglobulin-induced food allergy through the miR-146a-mediated toll-like receptor 4/nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
